[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine
Overview
Description
“[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine” is a chemical compound with the IUPAC name N-methyl (1-methyl-3-piperidinyl)methanamine . It has a molecular weight of 142.24 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3 . This indicates that the compound has a structure with 8 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 142.24 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : New amides containing N-methylpiperazine fragments were synthesized, showcasing the importance of this compound in the development of new chemical entities (Koroleva et al., 2011). Similarly, various pyrazole derivatives were synthesized and characterized, indicating the structural versatility and potential for diverse applications (Titi et al., 2020).
Chemical Reactions and Complexes : Studies showed the effectiveness of low-valent aminopyridinato chromium methyl complexes in chemical reactions, underlining the potential of such compounds in advanced chemical synthesis and catalysis (Noor et al., 2015).
Synthetic Methodologies : Research has focused on developing synthetic methodologies for related compounds, like the practical synthesis of N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, highlighting the compound's significance in pharmaceutical synthesis (Bautista-Aguilera et al., 2014).
Applications in Catalysis and Material Science
Catalysis and Polymerization : The synthesis and application of Group 10 metal aminopyridinato complexes in catalysis, including aryl-Cl activation and hydrosilane polymerization, demonstrate the potential utility of related compounds in material science and industrial applications (Deeken et al., 2006).
Efficient Synthesis of Indole Derivatives : A study showcased the palladium-catalyzed one-pot three- or four-component coupling of aryl iodides, alkynes, and amines through C-N bond cleavage, efficiently synthesizing N-substituted indole derivatives. This indicates the compound's role in facilitating complex chemical reactions (Hao et al., 2014).
Medicinal Chemistry and Drug Development
- Cholinesterase and Monoamine Oxidase Dual Inhibitor : The compound was identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential therapeutic applications in the treatment of neurological disorders (Bautista-Aguilera et al., 2014).
Safety and Hazards
This compound is classified as dangerous with hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Similar compounds have been known to act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .
Mode of Action
It is suggested that it may interact with its targets to bring about changes that mimic or interfere with the action of natural neurotransmitters .
Result of Action
It is suggested that it may mimic or interfere with the action of natural neurotransmitters .
properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14-6-2-4-11(10-14)8-13-9-12-5-3-7-15-12/h3,5,7,11,13H,2,4,6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDUZWFJBRQQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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